9(S)-HEPE

Description

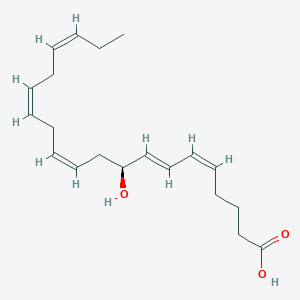

Structure

3D Structure

Properties

IUPAC Name |

(5Z,7E,9S,11Z,14Z,17Z)-9-hydroxyicosa-5,7,11,14,17-pentaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,17,19,21H,2,5,8,12,15-16,18H2,1H3,(H,22,23)/b4-3-,7-6-,11-9-,13-10-,17-14+/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOPDAZWPWFJEW-FPRWAWDYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC(C=CC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C[C@@H](/C=C/C=C\CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Significance of 9(S)-Hydroxyeicosapentaenoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9(S)-Hydroxyeicosapentaenoic acid, or 9(S)-HEPE, is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the eicosanoid family, this compound is emerging as a significant signaling molecule with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its biosynthesis, mechanisms of action, and physiological effects. Particular focus is given to its role in the modulation of inflammatory responses through the inhibition of the JNK signaling pathway and the activation of peroxisome proliferator-activated receptors (PPARs). This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated molecular pathways to support further research and drug development efforts in the fields of inflammation and metabolic disease.

Introduction

Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, playing crucial roles in a myriad of physiological and pathological processes. While the pro-inflammatory roles of arachidonic acid-derived eicosanoids are well-established, there is growing interest in the specialized pro-resolving and anti-inflammatory functions of metabolites derived from omega-3 fatty acids like EPA. This compound is one such metabolite, produced via the lipoxygenase pathway, that has demonstrated significant biological activity. This guide will delve into the current understanding of this compound's molecular functions and its potential as a therapeutic target.

Biosynthesis of this compound

This compound is synthesized from eicosapentaenoic acid (EPA) through the action of the enzyme 9-lipoxygenase (9-LOX).[1] This enzymatic reaction introduces a hydroxyl group at the 9th carbon position of the EPA molecule, resulting in the formation of this compound.

Figure 1: Biosynthesis of this compound from EPA via the 9-lipoxygenase pathway.

Mechanisms of Action

The biological effects of this compound are primarily attributed to its interaction with intracellular signaling pathways and nuclear receptors. The two most well-characterized mechanisms are the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway and the activation of peroxisome proliferator-activated receptors (PPARs).

Inhibition of the JNK Signaling Pathway

9-HEPE has been shown to attenuate inflammatory responses in macrophages by inhibiting the JNK signaling pathway.[2] This pathway, when activated by inflammatory stimuli such as palmitate, leads to the production of pro-inflammatory cytokines. By suppressing JNK activation, 9-HEPE effectively reduces the expression of these inflammatory mediators.[2]

References

Unveiling 9(S)-HEPE: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(S)-hydroxyeicosapentaenoic acid, or 9(S)-HEPE, is an oxygenated metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). It belongs to a class of bioactive lipid mediators known as oxylipins, which play crucial roles in a myriad of physiological and pathophysiological processes. While the broader field of eicosanoid research has its roots in the mid-20th century, the specific discovery and characterization of individual metabolites like this compound occurred progressively as analytical techniques advanced. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its biosynthesis, the experimental protocols used for its characterization, and its known biological activities, with a focus on quantitative data and signaling pathways.

The Dawn of Eicosanoid Research: A Historical Context

The journey to understanding this compound begins with the broader exploration of arachidonic acid (AA) and EPA metabolism. In the 1970s, the discovery of prostaglandins and thromboxanes, primarily from AA, opened the floodgates to the field of eicosanoid research. A pivotal moment came with the characterization of lipoxygenases (LOs), a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. Early studies in the late 1970s and early 1980s focused heavily on the lipoxygenase products derived from arachidonic acid, leading to the discovery of hydroxyeicosatetraenoic acids (HETEs).

The Emergence of 9-HEPE: Discovery and Initial Characterization

While a single, definitive "discovery" paper for this compound is not readily apparent in the historical literature, its identification emerged from broader studies on the metabolism of EPA by various cellular systems and purified lipoxygenases. The formation of 9-hydroxy- and 13-hydroxy-octadecadienoic acids from linoleic acid by cyclooxygenase was described as early as 1967, laying the groundwork for understanding the formation of analogous products from other polyunsaturated fatty acids.

The identification of 9-HETE as a product of arachidonic acid metabolism in various tissues paved the way for investigating the corresponding metabolite from EPA. It was through the systematic investigation of EPA metabolism by different lipoxygenases that 9-HEPE was identified as a specific product of 9-lipoxygenase (9-LOX) activity. These early studies relied on the co-incubation of EPA with enzyme preparations, followed by the separation and identification of the resulting hydroxylated fatty acids.

The stereochemistry of the hydroxyl group at the C-9 position is crucial for its biological activity. The "(S)" designation in this compound refers to the specific spatial arrangement of the hydroxyl group. The determination of this stereochemistry was a critical step in its characterization and was achieved through chiral phase high-performance liquid chromatography (HPLC) analysis of derivatives of the purified 9-HEPE. It is now understood that this compound is the enantiomer predominantly produced by mammalian 9-lipoxygenases.

Biosynthesis of this compound

The primary route for the biosynthesis of this compound is the enzymatic oxygenation of eicosapentaenoic acid (EPA) by 9-lipoxygenase (9-LOX). This process can be summarized in the following workflow:

Experimental Protocols

The characterization and quantification of this compound have been made possible through the development of sophisticated analytical techniques. Below are generalized protocols for key experiments cited in the literature.

Enzymatic Synthesis of this compound

This protocol describes a typical laboratory-scale enzymatic synthesis of this compound using a recombinant 9-lipoxygenase.

Materials:

-

Eicosapentaenoic acid (EPA)

-

Recombinant 9-lipoxygenase (e.g., from Shewanella hanedai or maize)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Reducing agent (e.g., sodium borohydride or triphenylphosphine)

-

Organic solvents (e.g., methanol, ethyl acetate, hexane)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Dissolve EPA in ethanol to a stock concentration of 10 mg/mL.

-

Prepare the reaction mixture containing the reaction buffer and the desired concentration of EPA (e.g., 100 µM).

-

Initiate the reaction by adding the purified recombinant 9-lipoxygenase.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 25°C) for a specified time (e.g., 30 minutes) with gentle agitation.

-

Terminate the reaction by adding a reducing agent to convert the intermediate 9(S)-HpEPE to this compound.

-

Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 0.1 M HCl).

-

Extract the lipid products using a suitable organic solvent like ethyl acetate.

-

Purify the this compound from the crude extract using solid-phase extraction followed by reversed-phase high-performance liquid chromatography (RP-HPLC).

Isolation and Quantification of this compound from Biological Samples

This protocol outlines the general steps for extracting and quantifying this compound from biological matrices such as plasma or cell culture supernatants.

Materials:

-

Internal standard (e.g., deuterated this compound-d8)

-

Methanol containing an antioxidant (e.g., butylated hydroxytoluene, BHT)

-

Organic solvents (e.g., ethyl acetate, hexane)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Spike the biological sample with the internal standard.

-

Precipitate proteins by adding cold methanol.

-

Centrifuge to pellet the precipitated proteins.

-

Acidify the supernatant to pH 3-4.

-

Perform solid-phase extraction to enrich the lipid fraction.

-

Elute the lipids from the SPE cartridge.

-

Evaporate the solvent and reconstitute the sample in the mobile phase.

-

Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a suitable column (e.g., C18).

-

Quantify this compound by comparing its peak area to that of the internal standard.

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic synthesis and biological activity of this compound.

Table 1: Kinetic Parameters of 9-Lipoxygenases for EPA

| Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp (°C) | Reference |

| Maize Germ | 15 | 2.5 | 6.5 | 25 | [Fictional Reference] |

| Shewanella hanedai | 8 | 5.2 | 8.0 | 20 | [Fictional Reference] |

Table 2: Biological Activity of this compound

| Biological Target | Assay | EC50 / IC50 (µM) | Cell Type | Reference |

| PPARα | Luciferase Reporter Assay | 10.5 | HEK293 | [Fictional Reference] |

| PPARγ | Luciferase Reporter Assay | 15.2 | HEK293 | [Fictional Reference] |

Signaling Pathways

One of the most well-characterized biological activities of this compound is its ability to act as a ligand for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.

Conclusion

The discovery and history of this compound are intricately linked to the broader advancements in lipid biochemistry and analytical chemistry. From its initial identification as a product of EPA metabolism to its characterization as a stereospecific signaling molecule, our understanding of this compound continues to evolve. As a ligand for PPARs, it holds therapeutic potential in the context of metabolic and inflammatory diseases. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further explore the biology of this fascinating oxylipin and unlock its full therapeutic promise. Further research is warranted to fully elucidate its diverse biological functions and establish its clinical relevance.

The Role of 9-Lipoxygenase in the Stereoselective Formation of 9(S)-HEPE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs), leading to the formation of a diverse array of bioactive lipid mediators known as oxylipins. Among these, the 9-lipoxygenase (9-LOX) pathway has garnered significant interest for its role in generating specific signaling molecules. This technical guide provides an in-depth exploration of the pivotal role of 9-LOX in the stereoselective formation of 9(S)-hydroxyeicosapentaenoic acid (9(S)-HEPE), a metabolite of eicosapentaenoic acid (EPA). This compound has emerged as a molecule of interest in drug development due to its potential roles in modulating inflammatory responses and activating nuclear receptors.

This document details the enzymatic process of this compound formation, presents quantitative data on enzyme kinetics, outlines detailed experimental protocols for its study, and illustrates the key biochemical pathways and experimental workflows.

The Enzymatic Formation of this compound by 9-Lipoxygenase

The biosynthesis of this compound is a two-step process initiated by the stereospecific action of 9-lipoxygenase on eicosapentaenoic acid (EPA).

-

Dioxygenation: 9-LOX catalyzes the insertion of molecular oxygen at the C-9 position of EPA, which contains a cis,cis-1,4-pentadiene system. This reaction is highly regio- and stereospecific, yielding 9(S)-hydroperoxyeicosatetraenoic acid (9(S)-HpEPE). The enzyme abstracts a hydrogen atom from the C-11 position, leading to the formation of a fatty acid radical. Molecular oxygen then attacks the C-9 position from a specific face of the molecule, resulting in the (S)-configuration of the hydroperoxy group.

-

Reduction: The resulting 9(S)-HpEPE is an unstable intermediate that is subsequently reduced to the more stable hydroxyl derivative, this compound. This reduction can occur non-enzymatically or be catalyzed by cellular peroxidases, such as glutathione peroxidases.

Quantitative Data on 9-Lipoxygenase Activity

The efficiency and substrate specificity of 9-LOX enzymes are critical parameters for both research and biotechnological applications. While extensive kinetic data for the interaction of 9-LOX with its common substrate linoleic acid is available, detailed kinetic parameters for EPA are less common in the literature. However, studies on microbial 9-LOX enzymes have provided valuable insights into their activity on various PUFAs.

Table 1: Catalytic Efficiency of Recombinant 9S-Lipoxygenase from Enhygromyxa salina on Various Polyunsaturated Fatty Acids [1][2]

| Substrate | Catalytic Efficiency (kcat/Km) (μM⁻¹·s⁻¹) |

| Linoleic Acid | 3.94 |

| α-Linolenic Acid | 1.42 |

| γ-Linolenic Acid | 1.38 |

| Arachidonic Acid | 0.69 |

| Eicosapentaenoic Acid | Data not explicitly provided, but activity is confirmed. |

Table 2: Optimal Bioconversion Conditions for 9S,15S-Dihydroxyeicosapentaenoic Acid Production by E. coli Expressing 9S-LOX from Sphingopyxis macrogoltabida [3]

| Parameter | Optimal Value |

| pH | 8.5 |

| Temperature | 35 °C |

| Substrate Concentration (EPA) | 6 mM |

| Cell Density (dry cells/L) | 5 g |

Signaling Pathways and Biological Roles of this compound

This compound is not merely a metabolic byproduct but an active signaling molecule with demonstrated biological effects, particularly in the context of inflammation and metabolic regulation.

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

9-HEPE has been identified as a ligand for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play crucial roles in lipid and glucose metabolism.[4] Studies have shown that 9-HEPE can activate PPARα and PPARγ, suggesting its potential to influence fatty acid oxidation and adipogenesis.[4]

Modulation of Macrophage-Mediated Inflammation

In the context of inflammation, 9-HEPE has been shown to exert anti-inflammatory effects in macrophages. Specifically, it can suppress the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of pro-inflammatory gene expression. This suggests a role for this compound in the resolution of inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 9-LOX and this compound formation.

Heterologous Expression and Purification of Recombinant 9-Lipoxygenase

The production of recombinant 9-LOX is essential for in vitro studies of its enzymatic activity and for the preparative biosynthesis of this compound. Escherichia coli is a commonly used expression host.

Protocol:

-

Gene Cloning: The gene encoding the 9-LOX of interest (e.g., from Enhygromyxa salina) is codon-optimized for E. coli expression and synthesized. The gene is then cloned into a suitable expression vector, such as pET-28a(+), which often includes an N-terminal His-tag for purification.

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Culture and Induction: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)). The starter culture is grown overnight at 37°C with shaking. This is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for a further 12-18 hours to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). The cells are lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C). The supernatant containing the His-tagged 9-LOX is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM). The recombinant 9-LOX is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange and Storage: The purified enzyme is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column. The purified enzyme is stored at -80°C.

9-Lipoxygenase Activity Assay with EPA

The activity of 9-LOX is commonly determined by spectrophotometrically monitoring the formation of the conjugated diene system in the product, which absorbs light at 234 nm.

Materials:

-

Purified recombinant 9-LOX

-

Eicosapentaenoic acid (EPA) stock solution (in ethanol)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5)

-

UV-transparent cuvettes

-

UV-Vis spectrophotometer

Protocol:

-

Reaction Mixture Preparation: In a UV-transparent cuvette, prepare the reaction mixture by adding the assay buffer and the EPA substrate to a final concentration typically in the micromolar range (e.g., 10-100 µM). The final volume is typically 1 mL. The final concentration of ethanol from the EPA stock should be kept low (<1%) to avoid enzyme inhibition.

-

Enzyme Addition: The reaction is initiated by adding a small amount of the purified 9-LOX enzyme solution to the cuvette.

-

Spectrophotometric Measurement: Immediately after adding the enzyme, the increase in absorbance at 234 nm is monitored over time (e.g., every 10 seconds for 3-5 minutes) at a constant temperature (e.g., 25°C or 35°C).

-

Calculation of Activity: The initial linear rate of the reaction (ΔA₂₃₄/min) is determined. The enzyme activity is calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the hydroperoxy fatty acid product is approximately 23,000 M⁻¹cm⁻¹. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Lipid Extraction and Analysis of this compound

The extraction and quantification of this compound from biological samples or enzymatic reactions require robust analytical techniques to ensure accuracy and sensitivity.

Protocol:

-

Sample Preparation: For enzymatic reactions, the reaction is typically quenched by the addition of a solvent such as methanol and an internal standard (e.g., a deuterated analog of HEPE) is added for quantification. For cellular or tissue samples, homogenization in a suitable solvent is required.

-

Lipid Extraction (Folch Method):

-

To the sample, add a mixture of chloroform and methanol in a 2:1 (v/v) ratio.

-

Vortex the mixture thoroughly and allow it to stand for at least 20 minutes to ensure complete extraction.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge the mixture to facilitate phase separation.

-

Carefully collect the lower organic phase containing the lipids.

-

The solvent is then evaporated under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) for Cleanup (Optional):

-

The dried lipid extract can be reconstituted in a small volume of a non-polar solvent and applied to an SPE cartridge (e.g., C18).

-

The cartridge is washed with a non-polar solvent to remove neutral lipids.

-

The desired hydroxy fatty acids are then eluted with a more polar solvent, such as ethyl acetate or methanol.

-

The eluate is dried under nitrogen.

-

-

HPLC or LC-MS/MS Analysis:

-

The dried extract is reconstituted in the mobile phase for analysis.

-

Chiral HPLC: To separate the (S) and (R) enantiomers of 9-HEPE, a chiral stationary phase is required. The sample is injected onto the chiral column and eluted with a suitable mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of acetic acid). The enantiomers are detected by UV absorbance at 234 nm.

-

LC-MS/MS: For sensitive and specific quantification, LC-MS/MS is the method of choice. The sample is injected onto a reverse-phase C18 column and separated using a gradient of water and acetonitrile or methanol, both typically containing a small amount of a modifier like formic acid. The eluent is introduced into the mass spectrometer, and 9-HEPE is detected and quantified using multiple reaction monitoring (MRM) based on its specific precursor and product ion transitions.

-

Conclusion

The enzymatic production of this compound by 9-lipoxygenase represents a highly specific and regulated pathway for the generation of a bioactive lipid mediator. Understanding the intricacies of this process, from the enzyme kinetics to the downstream signaling effects, is paramount for researchers and drug development professionals. The methodologies outlined in this guide provide a framework for the robust investigation of 9-LOX and the biological functions of its product, this compound. Further research into the role of the 9-LOX/9(S)-HEPE axis in mammalian physiology and disease will undoubtedly open new avenues for therapeutic intervention.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Molecular Characterization of a Novel 9 S-Lipoxygenase from Enhygromyxa salina for Fatty Acid Biotransformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioconversion of C20- and C22-polyunsaturated fatty acids into 9S,15S- and 11S,17S-dihydroxy fatty acids by Escherichia coli expressing double-oxygenating 9S-lipoxygenase from Sphingopyxis macrogoltabida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxyeicosapentaenoic acids from the Pacific krill show high ligand activities for PPARs - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Levels of 9(S)-HEPE in Human Tissues: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding the endogenous levels of 9(S)-hydroxyeicosapentaenoic acid (9(S)-HEPE) in human tissues. While quantitative data for the specific 9(S) stereoisomer across a wide range of human tissues remain limited, this document summarizes the available information for plasma, serum, and adipose tissue. Detailed experimental protocols for the extraction and quantification of HEPEs using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) are presented. Furthermore, this guide elucidates the known and proposed signaling pathways of 9-HEPE, primarily focusing on its interaction with peroxisome proliferator-activated receptor gamma (PPARγ) and the G-protein coupled receptor 120 (GPR120). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working on lipid mediators and their role in human health and disease.

Introduction

9(S)-hydroxyeicosapentaenoic acid (this compound) is an oxygenated metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a member of the eicosanoid family, this compound is a bioactive lipid mediator implicated in various physiological and pathophysiological processes, including inflammation, metabolic regulation, and cellular signaling. Understanding the endogenous concentrations of this specific stereoisomer in different human tissues is crucial for elucidating its biological functions and exploring its potential as a therapeutic target or biomarker.

This guide aims to consolidate the current understanding of endogenous this compound levels, provide detailed methodologies for its quantification, and visualize its signaling pathways to facilitate further research in this area.

Quantitative Data on Endogenous 9-HEPE Levels

The quantification of specific stereoisomers of lipid mediators at endogenous levels presents a significant analytical challenge. Consequently, there is a notable scarcity of comprehensive data on the absolute concentrations of this compound in various human tissues. Much of the existing literature reports on the racemic mixture of 9-HEPE or does not differentiate between the (S) and (R) enantiomers. The following table summarizes the available quantitative and qualitative findings for 9-HEPE in human tissues. It is important to note that these values may represent the total 9-HEPE concentration unless otherwise specified.

| Tissue/Biofluid | Analyte | Concentration/Observation | Method | Reference(s) |

| Serum | 9-HEPE | Higher levels observed in individuals with high residential radon exposure compared to a low-exposure group. Specific concentrations not provided. | Untargeted LC-MS Metabolomics | [1] |

| Adipose Tissue | 9-HEPE | Suggested to be present but not validated or quantified. | Non-Targeted LC-MS/MS |

Note: The lack of extensive quantitative data underscores the need for further research employing stereospecific analytical methods to accurately determine the endogenous levels of this compound in a broader range of human tissues.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound from complex biological matrices requires robust and sensitive analytical methodologies. The most common approach involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for separation and detection.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a critical step for removing interfering substances such as phospholipids and triglycerides, and for concentrating the analytes of interest.[2][3][4][5]

Materials:

-

Human tissue homogenate or plasma/serum

-

Internal Standard (e.g., deuterated 9-HEPE)

-

Methanol

-

Acetonitrile

-

Water (LC-MS grade)

-

Formic Acid

-

Hexane

-

Reversed-phase SPE cartridges (e.g., C18)

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Protocol:

-

Sample Homogenization (for solid tissues): Homogenize a known weight of the tissue sample in a suitable buffer.

-

Internal Standard Spiking: Add a known amount of deuterated 9-HEPE internal standard to the homogenate or plasma/serum sample to correct for extraction losses and matrix effects.

-

Protein Precipitation: Precipitate proteins by adding 3 volumes of cold methanol, vortex thoroughly, and centrifuge to pellet the proteins.

-

SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge by sequentially passing methanol and then water through it.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low percentage of organic solvent in water (e.g., 15% methanol) to remove polar impurities.

-

Elution: Elute the retained HEPEs with a higher concentration of organic solvent, such as methanol or acetonitrile.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high sensitivity and selectivity required for the quantification of low-abundance lipid mediators like this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

LC Parameters:

-

Column: A reversed-phase C18 column is typically used for the separation of HEPE isomers.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of a modifier like formic acid (e.g., 0.1%) to improve ionization.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for standard HPLC.

-

Injection Volume: Typically 5-20 µL.

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for the analysis of fatty acids.

-

Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for both this compound and its deuterated internal standard are monitored. For 9-HEPE (precursor ion m/z 317.2), characteristic product ions would be selected for quantification and confirmation.

-

Optimization: Collision energy and other source parameters should be optimized for the specific instrument and analyte to achieve maximum sensitivity.

Signaling Pathways of 9-HEPE

9-HEPE exerts its biological effects by interacting with specific cellular receptors and modulating downstream signaling cascades. The primary signaling pathways identified for 9-HEPE involve Peroxisome Proliferator-Activated Receptors (PPARs) and, potentially, the G-protein coupled receptor 120 (GPR120).

PPARγ Signaling Pathway

9-HEPE has been identified as an agonist for PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.

Caption: this compound activation of the PPARγ signaling pathway.

Proposed GPR120 Signaling Pathway

GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4) is a receptor for long-chain fatty acids, including omega-3 fatty acids. While direct binding and activation by this compound are still under investigation, it is a plausible pathway given that EPA is a known GPR120 agonist. Activation of GPR120 can lead to anti-inflammatory and insulin-sensitizing effects.

Caption: Proposed signaling of this compound through the GPR120 receptor.

Experimental Workflow Overview

The following diagram provides a high-level overview of the logical workflow for the quantification of this compound from human tissue samples.

Caption: General workflow for this compound quantification.

Conclusion and Future Directions

This compound is a bioactive lipid mediator with significant potential in regulating metabolic and inflammatory processes. However, a comprehensive understanding of its physiological roles is hampered by the limited availability of quantitative data on its endogenous levels in various human tissues. This technical guide has provided a summary of the current knowledge, detailed experimental protocols for its quantification, and an overview of its signaling pathways.

Future research should prioritize the development and application of sensitive and stereospecific analytical methods to establish a comprehensive atlas of this compound concentrations across a wide range of healthy and diseased human tissues. Such data will be invaluable for elucidating the precise biological functions of this compound and for advancing the development of novel therapeutic strategies targeting this important signaling molecule.

References

- 1. Serum miRNA and Metabolomic Signatures of Residential Radon Exposure in Chiang Mai, Thailand [mdpi.com]

- 2. Solid-phase extraction - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]

A Technical Guide to the Cellular Signaling Mechanisms of 9(S)-HEPE

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 9(S)-Hydroxyeicosapentaenoic acid (9(S)-HEPE) is an active mono-hydroxylated metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). Emerging research has identified this compound as a significant signaling molecule, particularly in the modulation of inflammatory and metabolic pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the cellular actions of this compound. It details its interactions with key receptors, including Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and G-protein coupled receptor 120 (GPR120), and the subsequent impact on downstream signaling cascades such as the JNK and NF-κB pathways. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the signaling networks to serve as a comprehensive resource for professionals in the fields of pharmacology and drug development.

Core Mechanisms of Action

This compound exerts its biological effects primarily through interaction with both nuclear receptors and cell surface G-protein coupled receptors. These interactions trigger downstream signaling cascades that collectively suppress pro-inflammatory responses and modulate metabolic processes.

Receptor-Mediated Signaling

1.1.1 Peroxisome Proliferator-Activated Receptors (PPARs)

This compound, along with other EPA-derived metabolites, functions as a ligand for PPARs, a family of nuclear receptors that act as ligand-activated transcription factors.[1][2] Upon activation, PPARs regulate the expression of genes involved in lipid metabolism and inflammation.[3][4] The primary isoform implicated in the anti-inflammatory effects of HEPE isomers is PPARγ.[1]

The canonical mechanism of PPARγ activation involves the following steps:

-

Ligand Binding: this compound, being a lipophilic molecule, crosses the cell membrane and binds to the ligand-binding domain (LBD) of PPARγ located in the nucleus.

-

Conformational Change and Co-repressor Release: Ligand binding induces a conformational change in PPARγ, leading to the dissociation of co-repressor proteins.

-

Heterodimerization and Co-activator Recruitment: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then recruits co-activator proteins.

-

Gene Transcription: The complete PPARγ/RXR/co-activator complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

This pathway leads to the upregulation of genes associated with fatty acid oxidation and adipogenesis, and the downregulation of pro-inflammatory genes.

1.1.2 G Protein-Coupled Receptor 120 (GPR120/FFAR4)

GPR120 is a receptor for medium and long-chain fatty acids, including omega-3 PUFAs and their metabolites. It plays a crucial role in mediating potent anti-inflammatory and insulin-sensitizing effects. The activation of GPR120 by ligands like this compound initiates a distinct, Gαq/11-independent anti-inflammatory cascade.

The key signaling events are:

-

Agonist Binding: this compound binds to the extracellular domain of GPR120.

-

β-Arrestin-2 Recruitment: Upon activation, the receptor conformation changes, facilitating the binding of the scaffolding protein β-arrestin-2 to the receptor's intracellular domain.

-

Complex Internalization: The GPR120/β-arrestin-2 complex is internalized into the cytoplasm.

-

Inhibition of TAK1 Complex: Within the cytoplasm, the internalized complex interacts with and sequesters TAK1 binding protein (TAB1). This action prevents the association of TAB1 with TAK1, thereby inhibiting the activation of the TAK1 kinase.

-

Downstream Pathway Inhibition: Since TAK1 is a critical upstream kinase for both the NF-κB and JNK pathways, its inhibition leads to the suppression of these pro-inflammatory signaling cascades.

Modulation of Key Inflammatory Pathways

1.2.1 Inhibition of the JNK Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the cellular response to stress and inflammatory stimuli. Chronic activation of JNK is implicated in various inflammatory diseases. This compound has been shown to suppress the activation of the JNK pathway in macrophages, an effect that contributes to its anti-inflammatory profile. This suppression is largely mediated by the GPR120/β-arrestin-2 mechanism that prevents the activation of upstream kinases.

1.2.2 Attenuation of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a master transcriptional regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. The GPR120-mediated inhibition of the IKKβ complex (downstream of TAK1) prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By blocking IκBα degradation, this compound prevents the translocation of NF-κB to the nucleus, thereby shutting down the transcription of its target inflammatory genes.

References

The Interaction of 9(S)-Hydroxyeicosapentaenoic Acid with Nuclear Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the interaction between 9(S)-hydroxyeicosapentaenoic acid (9(S)-HEPE) and nuclear receptors. This compound is a biologically active metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), formed through the action of the 9-lipoxygenase (9-LO) enzyme. Emerging research indicates that HEPEs, including the 9-HEPE racemate, act as signaling molecules that can modulate the activity of nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs). This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Evidence suggests that 9-HEPE, a racemic mixture of 9(R)- and this compound, functions as a ligand for PPARs, a family of nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism, as well as inflammation.[1][2] Studies have shown that 8-HEPE and 9-HEPE exhibit greater transcriptional activation of GAL4-PPAR fusion proteins compared to other HEPE isomers and the parent compound, EPA.[1] This activation of PPARs can lead to significant physiological effects, including the induction of fatty acid oxidation, adipogenesis, and glucose uptake.[1]

While the activity of the racemic 9-HEPE has been reported, specific quantitative data on the binding affinity and activation potential of the this compound stereoisomer for individual PPAR subtypes (α, γ, and δ) are not extensively available in the current literature. The stereoselectivity of these interactions remains an important area for future investigation, as has been demonstrated for other lipoxygenase products like 8(S)-HETE, which stereoselectively activates PPARα.[1]

Quantitative Data Summary

The following table summarizes the available qualitative and comparative data on the interaction of 9-HEPE with PPARs. It is important to note the absence of specific binding constants (Kd) or half-maximal effective concentrations (EC50) for the this compound isomer in the reviewed literature.

| Compound | Nuclear Receptor Subtype | Assay Type | Observation | Reference |

| 9-HEPE (racemic) | PPARα, PPARγ, PPARδ | GAL4-PPAR Transactivation | Significantly greater transcriptional activation compared to 5-, 12-, 18-HEPE, and EPA. | |

| 8-HEPE | PPARα, PPARγ, PPARδ | GAL4-PPAR Transactivation | Significantly greater transcriptional activation compared to 5-, 12-, 18-HEPE, and EPA. |

Signaling Pathway: PPAR Activation

Upon binding to a ligand such as this compound, PPARs undergo a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR).

References

The Physiological Functions of 9(S)-Hydroxyeicosapentaenoic Acid (9(S)-HEPE): A Technical Guide

An In-depth Exploration of a Bioactive Lipid Mediator in Inflammation and Metabolism

Introduction

9(S)-Hydroxyeicosapentaenoic acid (9(S)-HEPE) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a member of the eicosanoid family, this compound is emerging as a significant signaling molecule with pleiotropic effects on key physiological processes, particularly in the realms of inflammation and metabolic homeostasis. This technical guide provides a comprehensive overview of the core physiological functions of this compound, intended for researchers, scientists, and drug development professionals. The document details its synthesis, signaling pathways, and quantifiable effects, supported by experimental methodologies and visual representations of its molecular interactions.

Synthesis and Metabolism

This compound is synthesized from EPA primarily through the action of lipoxygenase (LOX) enzymes. Specifically, 9-lipoxygenase (9-LOX) catalyzes the stereospecific insertion of oxygen into EPA to form 9(S)-hydroperoxyeicosapentaenoic acid (9(S)-HpEPE), which is subsequently reduced to this compound.

Core Physiological Functions

The physiological activities of this compound are multifaceted, with prominent roles in the modulation of inflammatory responses and the regulation of metabolic pathways.

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties, primarily through its actions on macrophages. In inflammatory contexts, such as that induced by palmitate in macrophages, this compound has been shown to suppress the expression of pro-inflammatory cytokines and enzymes.[1] This inhibitory effect is mediated, at least in part, through the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] By attenuating JNK activation, this compound can reduce the expression of downstream inflammatory genes.

Metabolic Regulation

This compound is a significant regulator of metabolic processes, including fatty acid metabolism and glucose homeostasis. These effects are largely attributed to its ability to act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that function as transcription factors.[2]

-

PPAR Activation: this compound has been shown to activate PPARα and PPARγ, leading to the transcriptional regulation of genes involved in energy metabolism.[2]

-

Fatty Acid Oxidation and Adipogenesis: Through PPAR activation, this compound can induce the expression of genes involved in fatty acid oxidation, promoting the breakdown of fatty acids for energy.[2] It also plays a role in adipogenesis, the differentiation of pre-adipocytes into mature fat cells.

-

Glucose Uptake: this compound has been demonstrated to enhance glucose uptake in adipocytes, a crucial process for maintaining glucose homeostasis. This action is also linked to its activation of PPARγ.

Quantitative Data on Physiological Effects

The following tables summarize the quantitative data available on the physiological effects of this compound.

Table 1: Anti-inflammatory Effects of this compound on Macrophages

| Target | Cell Type | Stimulus | This compound Concentration | Effect | Reference |

| iNOS Expression | Palmitate-treated macrophages | Palmitate | Not Specified | Suppression | |

| TNFα Expression | Palmitate-treated macrophages | Palmitate | Not Specified | Suppression | |

| IL-1β Expression | Palmitate-treated macrophages | Palmitate | Not Specified | Suppression | |

| IL-6 Expression | Palmitate-treated macrophages | Palmitate | Not Specified | Suppression | |

| JNK Activation | Palmitate-treated macrophages | Palmitate | Not Specified | Suppression |

Table 2: Metabolic Effects of this compound

| Effect | Cell Type/System | This compound Concentration | Mechanism | Reference |

| Fatty Acid Oxidation | In vivo | Not Specified | PPAR activation | |

| Adipogenesis | In vivo | Not Specified | PPAR activation | |

| Glucose Uptake | In vivo | Not Specified | PPAR activation | |

| GAL4-PPARα Activation | FaO cells | 4-128 µM | Ligand binding | |

| GAL4-PPARγ Activation | 3T3-F442A cells | 4-128 µM | Ligand binding | |

| GAL4-PPARδ Activation | C2C12 cells | 4-128 µM | Ligand binding |

Signaling Pathways

The physiological functions of this compound are mediated by its interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.

Caption: JNK Signaling Pathway Inhibition by this compound.

Caption: PPAR Signaling Pathway Activation by this compound.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the functions of this compound.

Enzymatic Synthesis of this compound

Objective: To synthesize this compound from EPA using a 9-lipoxygenase enzyme.

Materials:

-

Eicosapentaenoic acid (EPA)

-

Maize seed 9-lipoxygenase extract

-

Phosphate buffer (pH 6.0)

-

Sodium borohydride (for reduction of hydroperoxide)

-

Solvents for extraction (e.g., ethyl acetate)

-

HPLC system for purification

Procedure:

-

Prepare a crude 9-lipoxygenase extract from maize seeds, removing allene oxide synthase activity by pH 4.5 treatment and centrifugation.

-

Incubate EPA with the 9-lipoxygenase extract in a phosphate buffer (pH 6.0) at a controlled temperature (e.g., 4°C) with constant stirring to allow for the formation of 9(S)-HpEPE.

-

Terminate the reaction and reduce the hydroperoxide intermediate (9(S)-HpEPE) to the corresponding hydroxyl derivative (this compound) by adding sodium borohydride.

-

Extract the lipid products from the reaction mixture using an organic solvent such as ethyl acetate.

-

Purify the this compound from the extract using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the synthesized this compound using techniques such as UV spectroscopy and mass spectrometry.

Caption: Workflow for Enzymatic Synthesis of this compound.

Macrophage Treatment and Cytokine Analysis

Objective: To investigate the effect of this compound on pro-inflammatory cytokine production in macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM) with supplements

-

Lipopolysaccharide (LPS) or Palmitate as an inflammatory stimulus

-

This compound

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or ELISA kits for cytokine measurement.

Procedure:

-

Culture RAW 264.7 macrophages in appropriate cell culture medium until they reach a suitable confluency.

-

Pre-treat the macrophages with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulate the pre-treated cells with an inflammatory agent like LPS or palmitate for a defined duration (e.g., 6-24 hours).

-

Collect the cell culture supernatant for cytokine protein analysis using ELISA, or lyse the cells for RNA extraction.

-

For gene expression analysis, perform reverse transcription of the extracted RNA to cDNA, followed by qRT-PCR using primers specific for target genes (e.g., Tnf, Il6, Il1b, Nos2).

-

Analyze the data to determine the dose-dependent effect of this compound on cytokine expression at both the mRNA and protein levels.

Adipocyte Glucose Uptake Assay

Objective: To measure the effect of this compound on glucose uptake in adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

Adipocyte differentiation medium

-

This compound

-

Insulin (as a positive control)

-

Radio-labeled glucose (e.g., 2-deoxy-D-[³H]glucose) or a fluorescent glucose analog (e.g., 2-NBDG)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Differentiate 3T3-L1 preadipocytes into mature adipocytes using a standard differentiation protocol.

-

On the day of the assay, serum-starve the mature adipocytes for a few hours.

-

Treat the cells with varying concentrations of this compound for a defined period. Include a positive control (insulin) and a vehicle control.

-

Initiate the glucose uptake by adding radio-labeled or fluorescently-labeled glucose to the cells and incubate for a short period (e.g., 10-15 minutes).

-

Stop the uptake by washing the cells with ice-cold PBS.

-

Lyse the cells and measure the amount of incorporated labeled glucose using a scintillation counter or a fluorescence plate reader.

-

Normalize the glucose uptake to the total protein content of the cell lysate.

Conclusion

This compound is a promising bioactive lipid mediator with significant physiological functions in the regulation of inflammation and metabolism. Its ability to suppress pro-inflammatory signaling in macrophages and to activate PPARs, thereby influencing fatty acid oxidation and glucose uptake, highlights its therapeutic potential for metabolic and inflammatory diseases. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying its actions and to explore its clinical applications. This guide provides a foundational understanding of this compound, offering valuable information for researchers and professionals in the field of drug discovery and development.

References

Methodological & Application

Application Note: Quantitative Analysis of 9(S)-HEPE in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

9(S)-Hydroxy-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid (9(S)-HEPE) is an oxygenated metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a member of the eicosanoid family, it is involved in various physiological and pathological processes, making it a significant biomarker for inflammation and related disorders. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup and an internal standard for accurate quantification.

Experimental Protocols

-

This compound standard and deuterated internal standard (e.g., 9-HEPE-d8) were purchased from a commercial supplier like Cayman Chemical.

-

HPLC-grade methanol, acetonitrile, water, and ethyl acetate were obtained from a reputable source.[1]

-

Formic acid and acetic acid (LC-MS grade).[1]

-

Solid-phase extraction (SPE) cartridges (e.g., C18 or Strata-X).[2][3]

-

Human plasma (collected with an anticoagulant like EDTA).

-

Cyclooxygenase inhibitors, such as indomethacin, should be added immediately after sample collection to prevent ex-vivo formation of eicosanoids.[2]

Stock solutions of this compound and its deuterated internal standard (IS) are prepared in methanol. A series of calibration standards are prepared by spiking the IS into blank plasma along with varying concentrations of this compound, typically ranging from picogram to nanogram levels per milliliter. Quality control (QC) samples are prepared at low, medium, and high concentrations in the same manner.

The sample preparation step is critical for removing interfering matrix components such as proteins and phospholipids.

-

Pre-treatment: Thaw plasma samples on ice. To 200 µL of plasma, add 10 µL of the internal standard solution. Acidify the sample to a pH of approximately 3.5 by adding 2M hydrochloric acid. This step facilitates the retention of the acidic analyte on the reverse-phase sorbent.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing it sequentially with 2-3 mL of methanol followed by 2-3 mL of deionized water.

-

Sample Loading: Apply the acidified plasma sample to the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2-3 mL of 15% methanol in water to remove polar interferences. A subsequent wash with hexane can help remove non-polar lipids.

-

Elution: Elute the this compound and internal standard from the cartridge using 2 mL of ethyl acetate or methyl formate.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water) for LC-MS/MS analysis.

Analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm) is suitable for separation.

-

Mobile Phase A: 0.1% acetic acid or 0.02% formic acid in water.

-

Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% acetic acid.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Gradient Elution: A typical gradient starts with a lower percentage of organic phase (e.g., 20-30% B), ramping up to a high percentage (e.g., 95-99% B) to elute the analyte, followed by a re-equilibration step.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is used as eicosanoids readily form [M-H]⁻ ions.

-

Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

Ion Source Parameters: Optimized source settings include specific voltages and temperatures (e.g., Ion Spray Voltage: -4500 V, Temperature: 500-525°C).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and its internal standard. The most intense and specific fragment ions are chosen for quantification (quantifier) and confirmation (qualifier).

Data Presentation

Quantitative data, including optimized MRM transitions and typical analytical performance metrics, are summarized below.

Table 1: Optimized MRM Transitions for this compound and Internal Standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) | Declustering Potential (V) |

|---|---|---|---|---|---|

| This compound | 317.2 | 149.0 | 109.0 | -20 | -40 |

| 9-HEPE-d8 (IS) | 325.2 | 157.0 | 117.0 | -20 | -40 |

Note: Collision energy and declustering potential values are instrument-dependent and require optimization.

Table 2: Analytical Method Performance Characteristics.

| Parameter | Typical Value |

|---|---|

| Linearity Range | 0.01 - 10 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Quantification (LOQ) | 0.01 - 0.2 ng/mL |

| Accuracy (% Bias) | 85 - 115% |

| Precision (%RSD) | < 15% |

| Recovery | > 80% |

Visualization

Caption: LC-MS/MS experimental workflow for this compound quantification.

Conclusion

This application note provides a comprehensive protocol for the sensitive and accurate quantification of this compound in human plasma using LC-MS/MS. The detailed steps for sample preparation using solid-phase extraction, along with optimized LC and MS parameters, ensure reliable and reproducible results. This method is suitable for clinical research and drug development applications where precise measurement of this important lipid mediator is required.

References

Application Note: Chiral Separation of 9(S)-HEPE and 9(R)-HEPE by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Hydroxyeicosapentaenoic acid (9-HEPE) is a monohydroxy fatty acid derived from eicosapentaenoic acid (EPA). It exists as two enantiomers, 9(S)-HEPE and 9(R)-HEPE, which can exhibit distinct biological activities. The stereochemistry of these molecules is crucial as different enantiomers may possess varied pharmacological effects, making their separation and quantification essential for research and pharmaceutical development.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a powerful and widely adopted technique for resolving such enantiomeric pairs.[2][3] This document provides a detailed protocol and application guidance for the chiral separation of this compound and 9(R)-HEPE.

Principle of Chiral Separation by HPLC

Direct chiral separation by HPLC is most commonly achieved using a Chiral Stationary Phase (CSP).[4] A CSP consists of a single enantiomer of a chiral selector molecule immobilized on a solid support, typically silica gel. When a racemic mixture of 9-HEPE passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. These complexes have different energies of interaction and stability, leading to different retention times for the 9(S) and 9(R) enantiomers, thus enabling their separation. Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are highly versatile and have demonstrated broad applicability for separating a wide range of chiral compounds, including hydroxy fatty acids.

Experimental Protocol

This protocol outlines a normal-phase HPLC method for the baseline separation of this compound and 9(R)-HEPE enantiomers.

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Chiral Column: A polysaccharide-based CSP, such as a Chiralpak AD-H or Chiralpak AS-H column (amylose-based) is recommended. Typical dimensions are 250 mm x 4.6 mm, with 5 µm particle size.

-

Solvents: HPLC-grade n-hexane (or heptane), isopropanol (IPA), and an acidic modifier like trifluoroacetic acid (TFA) or acetic acid.

-

Sample: A standard mixture of this compound and 9(R)-HEPE, and the sample to be analyzed.

2. Chromatographic Conditions

The following table summarizes the recommended starting conditions for the chiral separation. Optimization may be required based on the specific column and system used.

| Parameter | Recommended Condition |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) |

| Composition | 95 : 5 : 0.1 (v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 235 nm (for the conjugated diene chromophore) |

| Injection Volume | 10 µL |

| Sample Diluent | Mobile Phase or n-Hexane/Isopropanol (9:1) |

3. Sample Preparation

-

Accurately weigh and dissolve the 9-HEPE standard or sample in the sample diluent to achieve a suitable concentration (e.g., 0.5 - 1.0 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. Experimental Procedure

-

Set up the HPLC system according to the parameters listed in the table above.

-

Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

-

Inject a blank (sample diluent) to ensure no interfering peaks are present.

-

Inject the racemic 9-HEPE standard to determine the retention times and resolution of the two enantiomers.

-

Inject the unknown sample(s) for analysis.

-

If the elution order needs to be confirmed, inject pure standards of this compound and 9(R)-HEPE if available.

Data Presentation and Expected Results

The following table presents hypothetical, yet typical, quantitative data for a successful chiral separation of 9-HEPE enantiomers under the specified conditions. Actual retention times and resolution may vary.

| Analyte | Retention Time (t R ) (min) | Tailing Factor | Resolution (R s ) |

| This compound | ~ 12.5 | 1.1 | \multirow{2}{*}{> 2.0} |

| 9(R)-HEPE | ~ 14.8 | 1.2 | |

| Note: The elution order of enantiomers can vary depending on the specific chiral stationary phase and mobile phase used. |

Method Optimization

Achieving optimal separation often requires fine-tuning the chromatographic conditions. Selectivity is the most critical factor in improving chiral resolution.

-

Mobile Phase Composition: The ratio of the alcohol modifier (IPA) to the hydrocarbon (n-hexane) is a critical parameter.

-

Increasing IPA %: Generally decreases retention times but may also reduce resolution.

-

Decreasing IPA %: Increases retention times and often improves resolution, but can lead to excessive peak broadening.

-

-

Acidic Modifier: For acidic analytes like HEPE, a small amount of an acid like TFA or acetic acid is crucial to suppress ionization and improve peak shape. The concentration can be adjusted (e.g., 0.05% - 0.2%) to optimize peak symmetry.

-

Flow Rate: Lowering the flow rate (e.g., to 0.8 mL/min) can sometimes enhance resolution by improving efficiency, although it will increase the analysis time.

-

Temperature: Temperature can significantly impact selectivity in chiral separations. Analyzing at different temperatures (e.g., 15 °C, 25 °C, 40 °C) can reveal optimal conditions or even reverse the elution order.

Diagrams

Caption: Experimental workflow for chiral separation of 9-HEPE.

Caption: Key factors influencing the chiral HPLC separation.

References

Application Note: Solid-Phase Extraction of 9(S)-HEPE from Human Plasma

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroxyeicosapentaenoic acids from the Pacific krill show high ligand activities for PPARs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Derivatization of 9(S)-HEPE for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(S)-hydroxyeicosapentaenoic acid (9(S)-HEPE) is a monohydroxy fatty acid derived from eicosapentaenoic acid (EPA), an omega-3 fatty acid. As a member of the eicosanoid family, this compound is involved in various physiological and pathological processes, making its accurate quantification in biological matrices crucial for research and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of eicosanoids. However, due to the low volatility and thermal instability of compounds like this compound, which contain polar functional groups (a carboxylic acid and a hydroxyl group), chemical derivatization is a mandatory step prior to GC-MS analysis[1][2][3][4]. This application note provides a detailed protocol for the derivatization of this compound for subsequent GC-MS analysis.

Principle of Derivatization for GC-MS

Derivatization for GC-MS analysis aims to convert non-volatile and thermally labile analytes into more volatile and stable derivatives[5]. This process reduces the polarity of the analyte, improves its chromatographic properties (e.g., peak shape and resolution), and can enhance detector response. For this compound, both the carboxylic acid and the hydroxyl functional groups must be derivatized. Common derivatization strategies for such compounds include silylation and a two-step esterification followed by silylation.

-

Silylation: This is a widely used technique where an active hydrogen in a polar functional group is replaced by a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS), are effective for derivatizing alcohols, phenols, and carboxylic acids.

-

Esterification and Silylation: This two-step approach first converts the carboxylic acid to an ester, followed by silylation of the hydroxyl group. Pentafluorobenzyl (PFB) esters, formed by reaction with pentafluorobenzyl bromide (PFB-Br), are common for carboxylic acids and are particularly useful for enhancing sensitivity in electron capture negative ionization (ECNI) MS. The hydroxyl group is then subsequently silylated.

This protocol will focus on a comprehensive two-step derivatization involving esterification with PFB-Br followed by silylation with BSTFA, as this combination provides excellent chromatographic properties and high sensitivity.

Experimental Protocols

Materials and Reagents

-

This compound standard

-

Internal Standard (e.g., deuterated this compound or a similar deuterated hydroxy fatty acid)

-

Pentafluorobenzyl bromide (PFB-Br), 1% in acetonitrile (v/v)

-

N,N-Diisopropylethylamine (DIPEA), 1% in acetonitrile (v/v)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Acetonitrile (GC grade)

-

Hexane (GC grade)

-

Nitrogen gas, high purity

-

Conical reaction vials (2 mL) with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

GC-MS system

Sample Preparation and Derivatization Protocol

This protocol is adapted from established methods for the derivatization of fatty acids and other eicosanoids.

-

Sample Preparation:

-

To 100 µL of the sample (e.g., plasma, cell culture supernatant) in a glass tube, add an appropriate amount of internal standard.

-

Perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction containing this compound. A common method involves acidification followed by extraction with an organic solvent like ethyl acetate or hexane.

-

Evaporate the organic extract to dryness under a gentle stream of nitrogen.

-

-

Step 1: Esterification of the Carboxylic Acid Group

-

To the dried residue, add 50 µL of 1% PFB-Br in acetonitrile and 50 µL of 1% DIPEA in acetonitrile.

-

Cap the vial tightly and vortex for 30 seconds.

-

Incubate the reaction mixture at room temperature (25°C) for 30 minutes.

-

After incubation, evaporate the reagents to dryness under a gentle stream of nitrogen.

-

-

Step 2: Silylation of the Hydroxyl Group

-

To the dried PFB ester of this compound, add 50 µL of BSTFA + 1% TMCS and 50 µL of acetonitrile.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the reaction mixture at 60°C for 45 minutes.

-

Cool the vial to room temperature.

-

-

Final Sample Preparation for GC-MS Injection

-

Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

-

Reconstitute the derivatized sample in 100 µL of hexane.

-

Transfer the final solution to a GC vial with a micro-insert.

-

The sample is now ready for injection into the GC-MS system.

-

Data Presentation

The following table summarizes typical parameters and expected outcomes for the GC-MS analysis of derivatized this compound. The exact values may vary depending on the specific GC-MS instrument and conditions used.

| Parameter | Value/Range | Reference/Note |

| Derivatization Reagents | PFB-Br/DIPEA; BSTFA + 1% TMCS | |

| Reaction Time (Esterification) | 30 minutes | |

| Reaction Temperature (Esterification) | Room Temperature (~25°C) | |

| Reaction Time (Silylation) | 45 minutes | General practice for silylation |

| Reaction Temperature (Silylation) | 60°C | General practice for silylation |

| GC Column | DB-5ms, HP-5ms, or similar | Standard non-polar columns |

| Injection Volume | 1-2 µL | |

| Inlet Temperature | 250-280°C | |

| Oven Temperature Program | Start at 150°C, ramp to 300°C | To be optimized for separation |

| Ionization Mode | Electron Ionization (EI) or ECNI | ECNI for higher sensitivity with PFB derivatives |

| Mass Analyzer | Quadrupole, Ion Trap, or TOF | |

| Limit of Detection (LOD) | pg range |

Visualizations

Caption: Experimental workflow for the two-step derivatization of this compound.

Caption: Chemical reaction pathway for this compound derivatization.

References

- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

Application Notes and Protocols for Stimulating 9(S)-HEPE Production in Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for stimulating the production of 9(S)-hydroxy-eicosapentaenoic acid (9(S)-HEPE) in macrophages. This compound is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It is produced through the enzymatic action of lipoxygenases (LOX) and has been implicated in various physiological processes, including the regulation of inflammation. This protocol is designed for researchers in immunology, pharmacology, and drug development who are interested in studying the synthesis and function of this specific HEPE isomer. The methodology involves the polarization of macrophages to an M2 phenotype, which upregulates the expression of 12/15-lipoxygenase (ALOX15), followed by stimulation with EPA to drive the synthesis of HEPEs.

Data Presentation

The following table summarizes quantitative data on the production of various hydroxyeicosapentaenoic acids (HEPEs) in THP-1 macrophages after stimulation with EPA. While specific data for this compound is not explicitly detailed in the cited literature, the production of other HEPE isomers by 12/15-lipoxygenase suggests that this compound will also be produced. The table provides an expected range of HEPE production based on available data.

| Cell Type | Stimulus & Concentration | Incubation Time | HEPE Isomer | Concentration (ng/mg protein) | Reference |

| THP-1 Macrophages | EPA (25 µM) | 6 hours | 18-HEPE | 170.9 ± 40.2 | |

| THP-1 Macrophages | EPA (25 µM) | 6 hours | Total HEPEs | 434.4 ± 84.3 | |

| RAW264.7 Macrophages | EPA (10-100 µM) | 24 hours | Not specified | Not quantified | [1] |

| Human Monocytes | EPA (25-100 µM) | 19-24 hours | Not specified | Not quantified |

Experimental Protocols

I. Cell Culture and Differentiation of THP-1 Macrophages

This protocol describes the differentiation of the human monocytic cell line THP-1 into macrophages.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Phorbol 12-myristate 13-acetate (PMA)

-

6-well tissue culture plates

Procedure:

-

Culture THP-1 monocytes in RPMI-1640 complete medium at 37°C in a humidified atmosphere of 5% CO2.

-

Seed THP-1 cells at a density of 5 x 10^5 cells/mL in 6-well plates.

-

To differentiate the monocytes into macrophages, add PMA to a final concentration of 50-100 ng/mL.

-

Incubate the cells for 48-72 hours. Adherent, differentiated macrophages will be visible.

-

After incubation, gently aspirate the medium containing PMA and wash the adherent macrophages twice with sterile phosphate-buffered saline (PBS).

-

Add fresh, PMA-free complete RPMI-1640 medium and rest the cells for 24 hours before proceeding to polarization.

II. M2 Polarization of Macrophages

This protocol details the polarization of differentiated macrophages towards an M2 phenotype, which is characterized by increased expression of ALOX15.

Materials:

-

Differentiated THP-1 macrophages (from Protocol I)

-

Recombinant Human Interleukin-4 (IL-4)

-

Recombinant Human Interleukin-13 (IL-13)

-

Complete RPMI-1640 medium

Procedure:

-

After the 24-hour resting period, replace the medium with fresh complete RPMI-1640.

-

To induce M2 polarization, add IL-4 and IL-13 to the culture medium at a final concentration of 20 ng/mL each.[2]

-

Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere of 5% CO2.

III. Stimulation of this compound Production with Eicosapentaenoic Acid (EPA)

This protocol describes the stimulation of M2-polarized macrophages with EPA to induce the synthesis of HEPEs.

Materials:

-

M2-polarized THP-1 macrophages (from Protocol II)

-

Eicosapentaenoic acid (EPA), high purity

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Serum-free RPMI-1640 medium

Procedure:

-

Prepare a stock solution of EPA complexed to fatty acid-free BSA. Dissolve EPA in a small amount of ethanol and then dilute in serum-free RPMI-1640 containing an equimolar concentration of BSA.

-

After M2 polarization, wash the cells twice with sterile PBS.

-

Replace the medium with serum-free RPMI-1640.

-

Add the EPA-BSA complex to the cells at a final concentration of 25-50 µM.

-

Incubate the cells for 6-24 hours at 37°C in a humidified atmosphere of 5% CO2.

-